molecular formula C16H16N2O5 B2733218 Methyl 4-(3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl)benzoate CAS No. 2034307-79-2

Methyl 4-(3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl)benzoate

Cat. No. B2733218
M. Wt: 316.313
InChI Key: AZIXPDFPZOMZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl)benzoate” is a chemical compound. It is a part of a group of original hybrid pyrrolidine-2,5-dione derivatives .

Scientific Research Applications

Catalytic Enantioselective Functionalization

The development of methods for the functionalization of α-methylene C–H bonds of saturated aza-heterocycles, which are crucial components in bioactive compounds and therapeutic agents, is significant for drug discovery. A study by Jain et al. (2016) on enantioselective α-C–H coupling using Pd(II) catalysis and chiral phosphoric acids showcases a method that not only achieves high enantioselectivity but also ensures exclusive regioselectivity. This process is applicable to a variety of amines, indicating its potential for synthesizing compounds with complex structures like Methyl 4-(3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl)benzoate (Jain, Verma, Xia, & Yu, 2016).

Conformational Analysis of Proline Analogs

Ring contraction, such as in azetidine derivatives, impacts the conformational preferences of α-substituted proline analogs. Revilla-López et al. (2012) utilized quantum mechanical calculations to explore this effect, finding that the replacement of the pyrrolidine ring with an azetidine cycle reduces conformational flexibility. This research provides insights into the structural implications of ring size and substituents, which are relevant for designing molecules like Methyl 4-(3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl)benzoate (Revilla-López et al., 2012).

Synthesis and Application in Herbicides

The synthesis and application of herbicidal compounds, such as ZJ0273, demonstrate the utility of complex organic molecules in agricultural chemistry. Yang et al. (2008) detailed the synthesis of mono-labeled and dual-labeled ZJ0273 variants, providing a framework for the development and tracking of similar herbicidal ingredients. This research underscores the broader applicability of advanced organic synthesis techniques in creating compounds for specific industry needs, akin to those required for synthesizing Methyl 4-(3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl)benzoate (Yang, Ye, & Lu, 2008).

Structural and Conformational Studies

The synthesis and conformational analysis of boric acid ester intermediates provide valuable insights into the structural characteristics of complex organic compounds. Huang et al. (2021) conducted a detailed study involving X-ray diffraction and DFT calculations to understand the molecular structures and physicochemical properties of such intermediates. These findings are crucial for the rational design and synthesis of structurally complex and functionally diverse organic molecules, including Methyl 4-(3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl)benzoate (Huang et al., 2021).

properties

IUPAC Name

methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-23-16(22)11-4-2-10(3-5-11)15(21)17-8-12(9-17)18-13(19)6-7-14(18)20/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIXPDFPZOMZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carbonyl]benzoate

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